![molecular formula C14H17NOS B1680385 N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide CAS No. 180304-07-8](/img/structure/B1680385.png)

N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide

Übersicht

Beschreibung

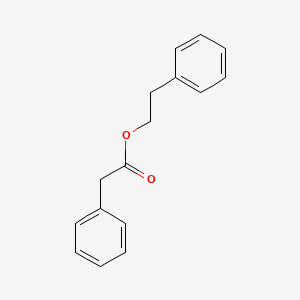

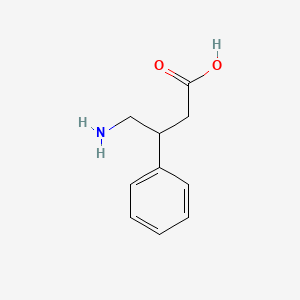

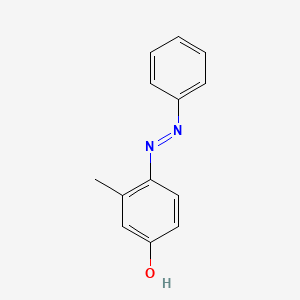

N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide, also known as S-22153, is a chemical compound with the molecular formula C14H17NOS and a molecular weight of 247.36169 . It is a derivative of benzothiophene, a five-membered heteroaromatic compound containing a sulfur atom .

Molecular Structure Analysis

The molecular structure of N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide is characterized by a benzothiophene core with an ethyl group at the 5-position and an acetamide group attached to the 2-position via an ethyl linker .Wissenschaftliche Forschungsanwendungen

Chemical Structure and Molecular Interactions

The compound's chemical structure, featuring a benzothiophene ring and acetamide groups, exhibits certain conformational characteristics. The dihedral angles between the thiophene ring and the ethyl ester and acetamide groups in a related compound indicate minimal steric hindrance, leading to a stable molecular structure. The cyclohexene ring in this context adopts a half-chair conformation, and intramolecular hydrogen bonding contributes to the molecule's stability (Mukhtar et al., 2012).

Analgesic Potential

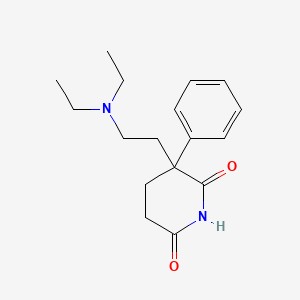

Research into acetamide derivatives demonstrates the potential analgesic properties of these compounds. In a study on certain acetamide derivatives, including those with a benzothiazole component similar to N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide, significant analgesic effects were observed in response to thermal, mechanical, and chemical nociceptive stimuli. These effects were quantified using hot-plate, tail-clip, and acetic acid-induced writhing tests, suggesting the compound's potential in pain management (Kaplancıklı et al., 2012).

Antimicrobial and Hemolytic Properties

The antimicrobial potential of N-substituted derivatives of acetamides is well-documented, with several studies demonstrating their effectiveness against various microbial strains. One such study highlighted the antimicrobial and hemolytic activity of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, revealing their potential in combating microbial infections while maintaining low cytotoxicity, making them suitable for further biological screening (Rehman et al., 2016).

Safety And Hazards

Zukünftige Richtungen

Benzothiophene derivatives, such as N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide, have shown a wide range of therapeutic properties, making them a topic of interest for medicinal chemists. The synthesis and characterization of novel benzothiophene derivatives with wider therapeutic activity is an ongoing area of research .

Eigenschaften

IUPAC Name |

N-[2-(5-ethyl-1-benzothiophen-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NOS/c1-3-11-4-5-14-13(8-11)12(9-17-14)6-7-15-10(2)16/h4-5,8-9H,3,6-7H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PICRXJDULXLJCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)SC=C2CCNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5-ethylbenzo[b]thiophen-3-yl)ethyl)acetamide | |

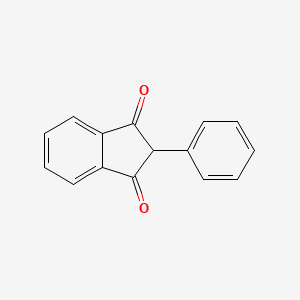

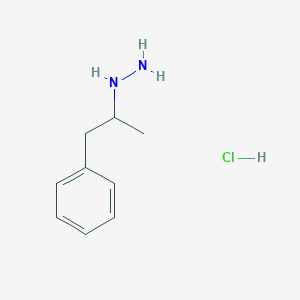

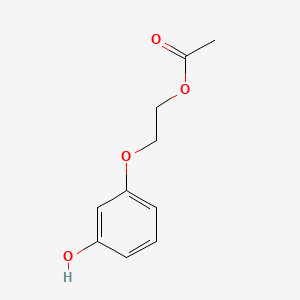

Retrosynthesis Analysis

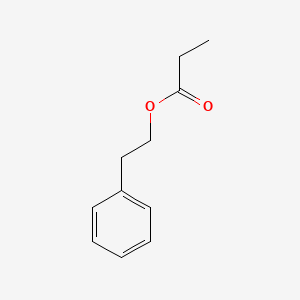

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.